Dabigatran Impurity 8 chemical structure and properties
Dabigatran Impurity 8 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structures, properties, and analytical methodologies related to substances identified as Dabigatran Impurity 8. It has come to light that this designation may refer to two distinct chemical entities, each with a unique Chemical Abstracts Service (CAS) number. This guide will address both compounds, offering detailed information for researchers, scientists, and professionals in drug development.
Dabigatran Impurity 8: Two Distinct Entities
The term "Dabigatran Impurity 8" has been associated with two separate chemical compounds, which are detailed below. It is crucial for researchers to verify the specific impurity they are working with by referencing the CAS number.
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Dabigatran Impurity 8 (as Impurity A) : A process-related impurity and potential degradant of Dabigatran Etexilate.
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Dabigatran Impurity 8 (as Impurity 14) : A key intermediate in the synthesis of Dabigatran.
Dabigatran Impurity 8 (as Impurity A)
This compound, also known as Dabigatran Impurity A or Desiminomethyl Carbonyl Dabigatran Etexilate, is a significant impurity found in Dabigatran Etexilate drug substance.
Chemical Structure and Properties
Below is a summary of the chemical and physical properties of Dabigatran Impurity 8 (as Impurity A).
| Property | Value |
| CAS Number | 1408238-40-3 |
| IUPAC Name | N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester |
| Molecular Formula | C₃₄H₄₀N₆O₆ |
| Molecular Weight | 628.72 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | >182°C (decomposes)[1] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water and organic solvents.[1][2] |
| Storage | Refrigerator (2-8°C)[1] |
Experimental Protocols
A detailed synthesis protocol for this impurity has been described in the scientific literature. The following is a summary of the experimental procedure:
To a solution of N-[[2-[[[4-[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester methane sulfonate (50.0 g, 0.069 mol) in water (500.0 ml), the reaction mixture is stirred for 48 hours at a temperature of 60-65°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Several HPLC methods have been developed for the analysis of Dabigatran and its impurities. A general stability-indicating RP-HPLC method can be employed for the determination of Dabigatran Impurity 8 (as Impurity A).
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Column: Inertsil ODS-4 (250mm x 4.6mm, 5µ)
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Mobile Phase A: Phosphate buffer (pH 3.0)
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Mobile Phase B: Acetonitrile
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Detection: UV at 220nm
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Flow Rate: 1.0 ml/min
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Injection Volume: 10 µl
Spectral Data
The following spectral data has been reported for Dabigatran Impurity 8 (as Impurity A):
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Infrared (IR) Spectroscopy (cm⁻¹): 3404 (-NH stretching), 2978 (-C-H stretching in aromatic), 1738 (-C=O stretching in ester), 1736 (-C=O stretching).
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Mass Spectrometry (MS): m/z 600.5 (M⁺).
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¹H-NMR (CDCl₃, δ ppm): 8.9 (s, 2H), 8.38 (d, 1H), 7.79 (d, 2H), 7.54 (t, 1H), 7.473 (s, 1H), 7.39 (d, 1H), 7.17-7.09 (m, 2H), 6.978 (t, 1H), 6.88 (d, 1H), 6.75 (d, 2H), 4.59 (d, 2H), 4.22 (t, 2H), 3.96 (t, 2H), 3.767 (s, 3H), 3.521 (s, 3H), 2.69 (t, 2H), 1.59-1.55 (m, 2H), 1.28 (s, 6H), 0.86 (t, 3H).
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¹³C-NMR (CDCl₃, δ ppm): 171.55, 170.41, 166.47, 164.29, 156.03, 153.76, 151.61, 148.73, 140.86, 137.93, 137.29, 129.34, 129.22, 122.85, 122.14, 121.14, 121.30, 121.09, 119.55, 111.43, 109.51, 64.15, 51.44, 44.42, 39.95, 32.83, 31.06, 29.95, 28.58, 25.28, 22.10, 13.94.
Dabigatran Impurity 8 (as Impurity 14)
This compound, also referred to as Dabigatran Impurity 14, is a crucial intermediate in the synthetic pathway of Dabigatran.
Chemical Structure and Properties
The chemical and physical properties of Dabigatran Impurity 8 (as Impurity 14) are summarized in the table below.
| Property | Value |
| CAS Number | 429659-01-8[3][4] |
| IUPAC Name | ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate[3][4] |
| Molecular Formula | C₁₈H₂₀N₄O₅[3] |
| Molecular Weight | 372.38 g/mol [3] |
| Appearance | Not specified, likely a solid. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] |
| Storage | 4°C.[5] |
Experimental Protocols
The analysis of this impurity can be performed using a reverse-phase HPLC method similar to the one described for other Dabigatran impurities. The method parameters would need to be optimized for the specific separation of this compound.
Spectral Data
Detailed spectral data (NMR, MS, IR) for Dabigatran Impurity 8 (as Impurity 14) is not widely published. However, analytical services from commercial suppliers can provide this information upon request.
Relationship between Dabigatran and its Impurities
The following diagram illustrates the logical relationship between Dabigatran and the two impurities discussed in this guide. Dabigatran Impurity 8 (as Impurity 14) is a synthetic precursor, while Dabigatran Impurity 8 (as Impurity A) is a process-related impurity and potential degradation product.
Conclusion
This technical guide has delineated the distinct identities of two compounds referred to as Dabigatran Impurity 8. For both impurities, this document provides key chemical and physical data. For Dabigatran Impurity 8 (as Impurity A), comprehensive experimental and spectral data are included. For Dabigatran Impurity 8 (as Impurity 14), its role as a key synthetic intermediate is highlighted. It is imperative for researchers and drug development professionals to utilize the specific CAS number to ensure the accurate identification and control of these impurities in the manufacturing and formulation of Dabigatran Etexilate.
References
- 1. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes | Semantic Scholar [semanticscholar.org]
- 3. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | CAS:429659-01-8 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. asianpubs.org [asianpubs.org]
- 5. chemscene.com [chemscene.com]
